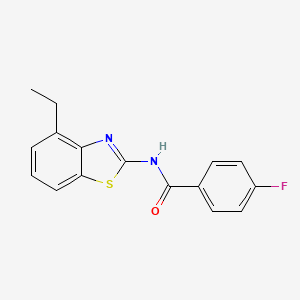

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXXWZSNMDQFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that the compound showed comparable potency to established chemotherapeutic agents like cisplatin. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions could enhance or diminish its biological activity, indicating critical points for future drug design.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 2.87 - 3.06 | Comparable to cisplatin (0.24 - 1.22) |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Further research is necessary to validate these findings and determine its spectrum of activity against various pathogens.

Applications in Material Science

This compound is being explored for its use in organic semiconductors and light-emitting diodes (LEDs). Its fluorescent properties allow it to function as a fluorescent probe, which can be utilized in biological imaging applications.

Applications in Catalysis

The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations. Its ability to form coordination complexes with metal catalysts can lead to improved reaction rates and yields.

Cytotoxicity Testing

A study evaluated the cytotoxic potency of this compound against multiple human cancer cell lines using the crystal violet microtiter plate assay. Results indicated significant growth inhibition correlating with structural modifications in related compounds.

Structure–Activity Relationship (SAR)

Investigations into SAR have shown that modifications at specific positions on the benzamide or benzothiazole rings can enhance or diminish biological activity, indicating critical points for future drug design.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The benzothiazole ring can interact with biological macromolecules, while the fluorobenzamide moiety can enhance binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Benzothiazole vs. Triazole Derivatives

- Triazole-Based Analogues: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism between thione and thiol forms, confirmed by IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹).

- Triazolinone Derivatives: N-[4-(3,5-dioxo-1,2,4-triazolin-4-yl)benzyl]-4-fluorobenzamide () incorporates a triazolinone ring, introducing additional hydrogen-bonding sites (C=O and NH groups) that may enhance solubility compared to the hydrophobic benzothiazole ring in the target compound .

Thienylidene vs. Benzothiazole

- The analogue 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () replaces benzothiazole with a dihydrothienylidene group. This substitution reduces aromaticity and introduces conformational flexibility, as evidenced by its single-crystal X-ray structure (R factor = 0.034). Such flexibility might alter binding interactions in biological targets compared to the planar benzothiazole system .

Substituent Effects

- Fluorine Positioning: The 4-fluorobenzamide group in the target compound is a common feature in analogues like those in and .

- Alkyl and Aryl Additions: The ethyl group at the benzothiazole 4-position (target compound) contrasts with sulfonylphenyl or morpholinyl groups in other derivatives. For instance, Example 53 in includes a pyrazolo[3,4-d]pyrimidin group with a fluoro-substituted chromenone, contributing to a higher molecular weight (589.1 g/mol) and distinct electronic properties .

Spectral Comparisons

Physicochemical and Crystallographic Insights

- Melting Points : The target compound’s melting point is unspecified, but analogues like Example 53 () melt at 175–178°C, suggesting that benzothiazole derivatives may exhibit higher thermal stability than triazoles or thienylidenes .

- Crystallography : Software like SHELX () and ORTEP-3 () are critical for structural elucidation. While the target compound’s crystal data are unavailable, ’s high-resolution X-ray structure (R = 0.034) demonstrates the utility of these tools in comparing molecular geometries .

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a benzothiazole moiety and a fluorinated benzamide, suggests potential applications in various therapeutic areas, particularly in cancer treatment. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical formula for this compound is C14H12FN2OS. The compound features a benzothiazole ring that is known for its fluorescent properties and potential interactions with biological targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to various enzymes and receptors.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The benzothiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction is crucial for its potential role in therapeutic applications.

- Modulation of Cellular Pathways : The compound may interfere with signal transduction processes within cells, affecting pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, suggesting significant anticancer activity .

Table 1: Cytotoxicity Data

Fluorescent Properties

The compound's benzothiazole component contributes to its fluorescent characteristics, making it a candidate for use as a fluorescent probe in biological imaging. This property allows researchers to visualize cellular processes and track the compound's distribution within biological systems.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide and N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, the fluorinated variant demonstrates enhanced stability and distinct pharmacokinetic properties. The presence of the fluorine atom is believed to significantly influence its biological activity by improving binding interactions with molecular targets.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| This compound | Fluorine atom | High anticancer activity |

| N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Nitro group | Moderate activity |

| N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Methoxy group | Variable activity |

Case Studies

In a study focusing on the synthesis and evaluation of novel benzothiazole derivatives, this compound was highlighted for its promising cytotoxicity against cancer cell lines. The study emphasized structure–activity relationships that informed the design of more effective derivatives .

Another investigation assessed the compound's ability to induce apoptosis in cancer cells. Results indicated that treatment with this compound led to increased markers of apoptosis in SISO cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route starts with the activation of 4-fluorobenzoic acid to its acid chloride (using thionyl chloride or oxalyl chloride), followed by coupling with 4-ethyl-1,3-benzothiazol-2-amine. Reagents like EDCI or HOBt are often employed to facilitate amide bond formation under inert conditions (argon/nitrogen atmosphere). Intermediate purification via column chromatography and recrystallization ensures high yield and purity. Key intermediates include 4-ethyl-1,3-benzothiazol-2-amine and 4-fluorobenzoyl chloride .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm for benzothiazole and fluorobenzamide rings), ethyl group signals (triplet for CH₂CH₃ at δ 1.3–1.5 ppm), and amide NH (δ ~10 ppm, broad). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and fluorinated aromatic carbons.

- FT-IR : Strong absorption at ~1670 cm⁻¹ (amide C=O stretch) and C-F stretch near 1220 cm⁻¹.

- HPLC/MS : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with mass spectrometry confirming the molecular ion peak (e.g., [M+H]⁺) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Structural analogs of fluorobenzamide derivatives exhibit diverse biological activities:

- Anticancer : Inhibition of kinases or DNA repair enzymes via hydrophobic interactions with the benzothiazole moiety.

- Anti-inflammatory : COX-2 inhibition via fluorobenzamide’s electronic effects.

- Antibacterial : Targeting bacterial enzymes like PPTases (e.g., AcpS), disrupting fatty acid biosynthesis.

Validate activity via in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in This compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software refines the structure. Key parameters:

- Hydrogen bonding : Analyze N–H···O/F interactions (e.g., amide NH to fluorine or carbonyl oxygen) using graph set theory.

- Packing motifs : Identify π-π stacking between benzothiazole and fluorobenzamide rings.

- Validation : Apply R-factor (<5%) and check for ADPs (anisotropic displacement parameters) to confirm atomic positions. Tools like PLATON or OLEX2 assist in symmetry and disorder analysis .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity : Introduce substituents (e.g., ethyl on benzothiazole) to enhance membrane permeability (logP ~3–4).

- Metabolic stability : Replace labile groups (e.g., ester hydrolysis) with stable amides.

- Solubility : Use co-solvents (DMSO/PEG) or salt forms (e.g., HCl salt of the amine).

Validate via ADME assays (e.g., hepatic microsome stability, Caco-2 permeability) .

Q. How can computational modeling predict binding modes to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or GOLD to dock the compound into target active sites (e.g., kinase ATP-binding pocket). Prioritize poses with low RMSD (<2 Å) and favorable ΔG values.

- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and key interactions (e.g., hydrogen bonds with Ser/Thr residues).

- QSAR : Develop models using descriptors like HOMO/LUMO energies or polar surface area to correlate structure with activity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 h), and solvent controls.

- Counter-screening : Test against off-target enzymes (e.g., CYP450s) to rule out non-specific effects.

- Dose-response validation : Use orthogonal assays (e.g., Western blot for target protein inhibition alongside MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.